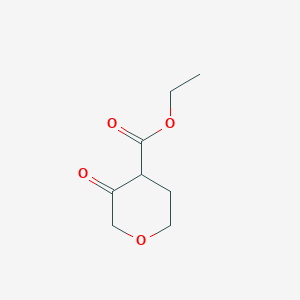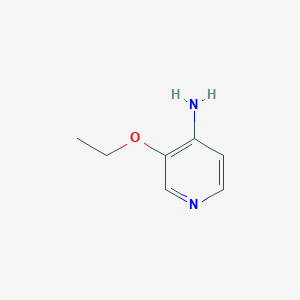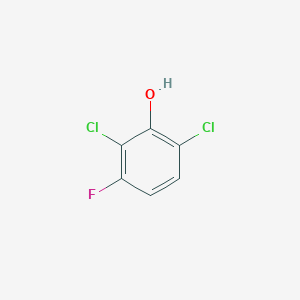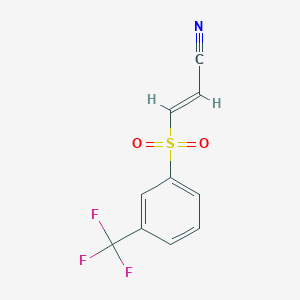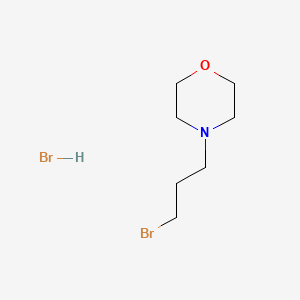
4-(3-Bromopropyl)morpholine hydrobromide
Descripción general
Descripción
4-(3-Bromopropyl)morpholine hydrobromide is a chemical compound that belongs to the morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a 3-bromopropyl group attached to the morpholine ring. The compound is of interest due to its potential applications in pharmacology and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, which involves a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to morpholine products as single stereoisomers in moderate to good yield . Additionally, the synthesis of 2-aryl-4-(3-arylpropyl)morpholines has been reported, where the structure of the synthesized derivatives was confirmed by IR and NMR spectroscopy . These methods could potentially be adapted for the synthesis of 4-(3-Bromopropyl)morpholine hydrobromide.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined by single crystal X-ray diffraction studies . Similarly, the structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene was characterized by X-ray single crystal determination, revealing the conformation of the morpholine ring and the orientation of the substituents . These techniques could be applied to determine the precise molecular structure of 4-(3-Bromopropyl)morpholine hydrobromide.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, which are essential for their applications in synthesis and pharmacology. The reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds to yield tertiary amino alcohols , and the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from a bromoacetophenone and ethanolamine are examples of reactions involving morpholine derivatives. These reactions highlight the reactivity of the bromo and morpholine functional groups, which are relevant to the chemical behavior of 4-(3-Bromopropyl)morpholine hydrobromide.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can vary widely depending on their substituents. For instance, the crystal and molecular structure of morpholine biguanide hydrobromide was determined, and the compound was found to form a three-dimensional network of hydrogen bonds . The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a bromo-substituted phenol derivative revealed a three-stage decomposition process . These studies provide insights into the stability and intermolecular interactions of morpholine derivatives, which are important for understanding the properties of 4-(3-Bromopropyl)morpholine hydrobromide.
Aplicaciones Científicas De Investigación
Certainly! Let’s delve into the scientific research applications of 4-(3-Bromopropyl)morpholine hydrobromide . This compound, with the CAS number 88806-06-8, has a molecular weight of 289.01 g/mol . Here are six unique applications:
-
Organic Synthesis and Medicinal Chemistry:
-
Catalysis and Asymmetric Synthesis:
-
Polymer Chemistry:
-
Materials Science:
-
Biological Applications:
-
Environmental Chemistry:
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
4-(3-bromopropyl)morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.BrH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKDFWMGFIWGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615307 | |
| Record name | 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropyl)morpholine hydrobromide | |
CAS RN |
88806-06-8 | |
| Record name | 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



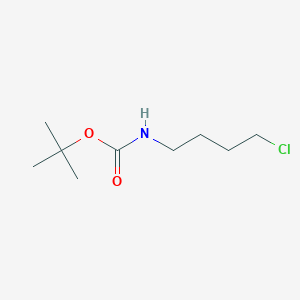
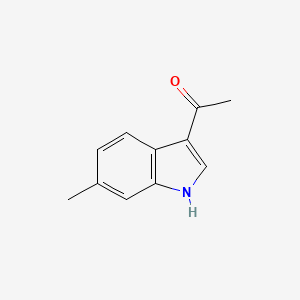
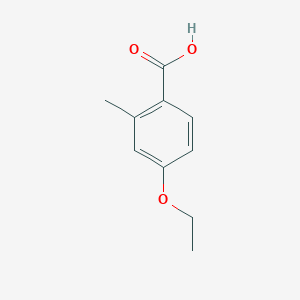
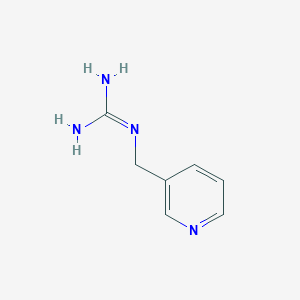
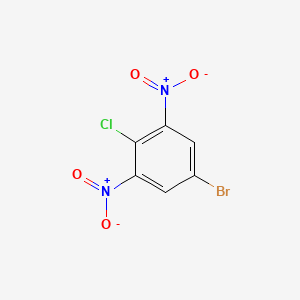
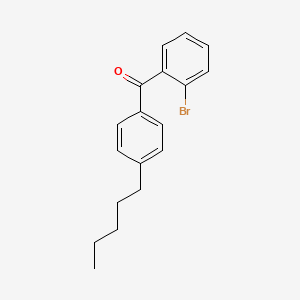

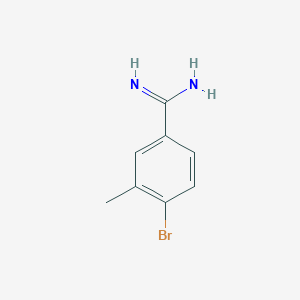
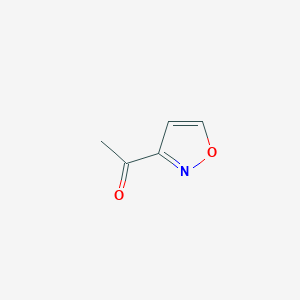
amine](/img/structure/B1342830.png)
